Thermal Stability and Crystallinity: 50 °C Elevation in Melting Point vs. Unsubstituted Analog
The 5-methoxy substitution in (5-Methoxy-1-benzofuran-3-yl)acetic acid results in a melting point of 140–141 °C [1], which is approximately 50 °C higher than that of the unsubstituted parent compound, 2-(benzofuran-3-yl)acetic acid (m.p. 90–93 °C) . This substantial increase in melting point reflects enhanced intermolecular interactions and lattice energy, consistent with the extended hydrogen-bonded dimeric synthons observed in the crystal structure [1].
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 140–141 °C |
| Comparator Or Baseline | 2-(Benzofuran-3-yl)acetic acid: 90–93 °C |
| Quantified Difference | Approximately +50 °C |
| Conditions | Reported experimental values; differential scanning calorimetry / capillary methods |
Why This Matters
Higher melting point directly correlates with improved thermal stability during storage and processing, reducing the risk of degradation or polymorphic transformation in long-term research or scale-up applications.
- [1] Gowda, R., Gowda, K. V. A., Reddy, M. K., & Basanagouda, M. (2015). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. Acta Crystallographica Section E, 71(12), o1053–o1054. View Source
